molecular formula C11H14F3N3 B1620891 4-Piperazin-1-yl-3-(trifluoromethyl)aniline CAS No. 319474-60-7

4-Piperazin-1-yl-3-(trifluoromethyl)aniline

Cat. No. B1620891
M. Wt: 245.24 g/mol
InChI Key: OWNLZVDXQOGVDK-UHFFFAOYSA-N
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Description

4-Piperazin-1-yl-3-(trifluoromethyl)aniline is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-659, and it is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic effects in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.

Mechanism Of Action

The mechanism of action of 4-Piperazin-1-yl-3-(trifluoromethyl)aniline involves the inhibition of BTK, a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by TAK-659 leads to the suppression of these pathways, ultimately leading to apoptosis in B-cell malignancies.

Biochemical And Physiological Effects

In addition to its effects on B-cell malignancies, 4-Piperazin-1-yl-3-(trifluoromethyl)aniline has also been shown to have effects on the immune system and inflammatory processes. BTK is involved in the activation of immune cells such as B-cells and macrophages, and its inhibition by TAK-659 leads to a reduction in inflammatory cytokine production and immune cell activation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Piperazin-1-yl-3-(trifluoromethyl)aniline in lab experiments is its potency and selectivity for BTK inhibition. TAK-659 has been shown to have a high degree of selectivity for BTK over other kinases, reducing the potential for off-target effects. However, one limitation of using TAK-659 in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Future Directions

There are several future directions for research on 4-Piperazin-1-yl-3-(trifluoromethyl)aniline. One area of research is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of research is the investigation of TAK-659 in other diseases such as rheumatoid arthritis and multiple sclerosis, where B-cell activation and inflammation play a role. Additionally, the development of novel BTK inhibitors with improved pharmacokinetic properties and selectivity is an ongoing area of research.
In conclusion, 4-Piperazin-1-yl-3-(trifluoromethyl)aniline is a promising compound with potential applications in the treatment of B-cell malignancies and other diseases. Its mechanism of action involves the inhibition of BTK, a key component of the B-cell receptor signaling pathway. While there are limitations to its use in lab experiments, ongoing research in this area holds promise for the development of novel therapies for various diseases.

Scientific Research Applications

The potential applications of 4-Piperazin-1-yl-3-(trifluoromethyl)aniline in scientific research are numerous. One of the most promising areas of research is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK inhibitors such as TAK-659 have been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to tumor regression.

properties

IUPAC Name

4-piperazin-1-yl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-7-8(15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNLZVDXQOGVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363908
Record name 4-piperazin-1-yl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperazin-1-yl-3-(trifluoromethyl)aniline

CAS RN

319474-60-7
Record name 4-piperazin-1-yl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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